Atto 680 NHS ester
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Overview
Description
Atto 680 NHS ester is a far-red fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. This compound is particularly useful in advanced fluorescence-based research applications, including single-molecule detection and high-resolution microscopy techniques such as PALM, dSTORM, and STED. The N-hydroxysuccinimidyl (NHS) ester derivative of Atto 680 is widely used for labeling proteins, antibodies, and other amine-containing molecules due to its ability to form stable covalent amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atto 680 NHS ester typically involves the reaction of Atto 680 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and recrystallization, to achieve the desired quality. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Atto 680 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient at pH 7-9, making it ideal for conjugation with proteins and other biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, pH 7-9, room temperature
Major Products
The major product of the reaction between this compound and primary amines is the corresponding amide conjugate. This product retains the fluorescent properties of Atto 680, making it useful for various fluorescence-based applications .
Scientific Research Applications
Atto 680 NHS ester is extensively used in scientific research due to its unique properties:
Chemistry: Used in the labeling of molecules for fluorescence spectroscopy and imaging.
Biology: Employed in fluorescence in situ hybridization (FISH), flow cytometry (FACS), and other cellular imaging techniques.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mechanism of Action
The mechanism by which Atto 680 NHS ester exerts its effects involves the formation of stable covalent bonds with primary amines on target molecules. This conjugation process enhances the fluorescent properties of the target, allowing for precise detection and imaging. The molecular targets include lysine residues on proteins and amine-modified oligonucleotides. The pathways involved in the fluorescence mechanism include excitation at specific wavelengths (645-695 nm) and emission at a longer wavelength (around 698 nm), making it suitable for far-red fluorescence applications .
Comparison with Similar Compounds
Atto 680 NHS ester can be compared with other similar fluorescent dyes such as:
Atto 655: Similar in structure but with different excitation and emission properties.
Atto 700: Another member of the Atto dye family with distinct optical characteristics.
Rhodamine derivatives: Share structural similarities but differ in their photophysical properties.
The uniqueness of this compound lies in its high thermal and photochemical stability, strong absorption, and efficient fluorescence quenching by electron donors like guanine and tryptophan .
Properties
Molecular Formula |
C31H34N4O8S |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,20-octaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3 |
InChI Key |
PVQYIKUDSQLKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Origin of Product |
United States |
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